4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole
Description
4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole is a conjugated organic molecule featuring a benzothiadiazole (BTD) core substituted at the 4,7-positions with 4-cyanophenyl groups. The BTD unit is a strong electron-deficient moiety, while the cyanophenyl substituents enhance electron-withdrawing properties and intermolecular interactions, making this compound suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors . Its rigid planar structure facilitates π-π stacking, critical for charge transport in thin-film devices. The cyano groups further improve solubility and film-forming properties, enabling solution-processable materials .
Properties
IUPAC Name |
4-[4-(4-cyanophenyl)-2,1,3-benzothiadiazol-7-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4S/c21-11-13-1-5-15(6-2-13)17-9-10-18(20-19(17)23-25-24-20)16-7-3-14(12-22)4-8-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZHMPIBNBPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80833252 | |
| Record name | 4,4'-(2,1,3-Benzothiadiazole-4,7-diyl)dibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80833252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867349-78-8 | |
| Record name | 4,4'-(2,1,3-Benzothiadiazole-4,7-diyl)dibenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80833252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole typically involves a palladium-catalyzed coupling reaction. One common method is the Suzuki coupling reaction, where 4-cyanobenzene boronic acid is reacted with 4,7-dibromo-2,1,3-benzothiadiazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The cyanophenyl groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Oxidation and Reduction: The benzothiadiazole core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.
Solvents: Organic solvents like toluene, DMF, or dichloromethane are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiadiazoles, while cyclization reactions can produce polycyclic aromatic compounds.
Scientific Research Applications
4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole is an organic compound with a benzothiadiazole core and two cyanophenyl groups attached at the 4 and 7 positions. Benzothiadiazoles have electron-accepting properties, making them useful in scientific and industrial applications, especially organic electronics and optoelectronics.
Scientific Research Applications
This compound has uses in scientific research, including:
- Organic Electronics It can be used as an electron-accepting material in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
- Sensing Due to its fluorescence properties, it is employed in the creation of chemical sensors.
- Catalysis It can act as a catalyst or a catalyst precursor in different organic reactions.
- Material Science It can be incorporated into polymers and other materials to enhance their electronic properties.
Antitumor Activity
This compound (BCB) shows antitumor activity in in vitro studies. One study evaluated its effects on human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays. BCB showed cytotoxic effects, especially in 2D cell culture formats, with the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.00 ± 0.25 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results suggest BCB could be a candidate for development as an antitumor agent.
Mechanism of Action
The mechanism by which 4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole exerts its effects is primarily related to its electron-accepting properties. The benzothiadiazole core can stabilize negative charges, making it an effective component in electronic devices. The cyanophenyl groups further enhance its electron-accepting ability, allowing it to participate in charge transfer processes. These properties are crucial for its function in organic electronics and sensing applications.
Comparison with Similar Compounds
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., cyano, thiazolyl) lower band gaps and improve charge transport, while bulky groups (e.g., trimethylsilyl) enhance emission via steric hindrance .
Synthetic Challenges: Cyanophenyl derivatives require precise stoichiometry to avoid branching or oligomerization .
Macrocyclic vs. Linear Systems : Macrocyclization reduces aggregation-caused quenching, making BTD derivatives more viable for OLEDs .
Biological Activity
4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole (BCB) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with BCB, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of BCB is characterized by its benzothiadiazole core with two cyano-substituted phenyl groups. This configuration enhances its electron-accepting properties, making it a candidate for various biological applications.
Synthesis
BCB can be synthesized through various methods involving the introduction of cyano groups into the benzothiadiazole framework. The synthesis typically involves reactions with cyanide sources under controlled conditions to ensure high yields and purity.
Antitumor Activity
BCB has shown promising antitumor activity in various in vitro studies. For example, a recent study evaluated its effects on human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays. The results indicated that BCB exhibited significant cytotoxic effects, particularly in 2D cell culture formats. The IC50 values were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.00 ± 0.25 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These findings suggest that BCB could be a viable candidate for further development as an antitumor agent .
Antimicrobial Activity
In addition to its antitumor properties, BCB has demonstrated notable antimicrobial activity against various bacterial strains. Studies have shown that compounds similar to BCB can inhibit bacterial growth effectively, indicating potential applications in treating infections .
The biological activity of BCB is believed to be linked to its ability to interact with DNA and disrupt cellular processes. It predominantly binds within the minor groove of AT-DNA, which may interfere with replication and transcription processes critical for cancer cell proliferation .
Case Study 1: Lung Cancer Treatment
A study conducted on the effects of BCB on lung cancer cells showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The combination of BCB with other chemotherapeutic agents was also explored to assess synergistic effects.
Case Study 2: Antibacterial Efficacy
Another research effort focused on evaluating BCB's antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that BCB exhibited a broad spectrum of antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,7-Bis(4-cyanophenyl)-2,1,3-benzothiadiazole, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the benzothiadiazole core functionalization. A common approach includes Suzuki-Miyaura coupling to introduce the 4-cyanophenyl groups. For example, describes refluxing precursors in DMSO with subsequent purification via column chromatography (40% ethyl acetate in chloroform) and recrystallization (ethanol), achieving ~65% yield. Purity optimization requires careful solvent selection, temperature control, and analytical monitoring (e.g., TLC or HPLC) .
- Characterization : Confirm structure using / NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. How is the electronic structure of this compound characterized experimentally?
- Techniques : UV-Vis spectroscopy (absorption maxima ~300–400 nm) and fluorescence spectroscopy (emission in visible range) assess photophysical properties. Cyclic voltammetry determines redox potentials, revealing electron-withdrawing effects of cyanophenyl groups (e.g., LUMO ~-3.5 eV). Compare with 4,7-diphenyl analogs ( ) to quantify substituent impacts .
Q. What are the primary applications of this compound in material science?
- Applications : The cyanophenyl groups enhance electron-accepting capacity, making it suitable for organic photovoltaics (OPVs) or light-emitting diodes (OLEDs). Its planar benzothiadiazole core facilitates π-π stacking, critical for charge transport in thin-film devices .
Advanced Research Questions
Q. How do substituents (e.g., cyano vs. bromo) on the benzothiadiazole core influence biological activity?
- Structure-Activity Relationship (SAR) : Cyano groups increase electrophilicity, potentially enhancing interactions with biological targets (e.g., enzyme active sites). Compare with brominated analogs ( ) using in vitro assays (e.g., IC values for anticancer activity). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .
Q. What advanced techniques resolve crystallographic data discrepancies for benzothiadiazole derivatives?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular packing (e.g., dihedral angles between aromatic rings). highlights π-π interactions (3.56–3.75 Å) and hydrogen bonding (C–H···N, ~3.58 Å) stabilizing the lattice. Refinement protocols (e.g., SHELXL) minimize residual density errors .
Q. How can computational methods predict the optoelectronic properties of this compound?
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to compute HOMO/LUMO levels, dipole moments, and charge transfer integrals. Compare with experimental data (e.g., UV-Vis) to validate accuracy. Substituent effects (e.g., cyano vs. methyl) are modeled via Hammett constants .
Q. What strategies mitigate synthetic challenges, such as low yields in cross-coupling reactions?
- Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl), ligands (e.g., SPhos), and bases (KCO vs. CsCO). suggests refluxing in DMSO improves aryl coupling efficiency. Microwave-assisted synthesis reduces reaction time and byproduct formation .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s fluorescence quantum yield (Φ)?
- Root Cause : Variability arises from solvent polarity (e.g., Φ higher in non-polar solvents) or aggregation-induced quenching. Standardize measurements using integrating spheres and reference dyes (e.g., quinine sulfate). notes Φ = 0.45 in toluene vs. 0.12 in water .
Q. Why do biological assays show inconsistent IC values across studies?
- Factors : Cell line specificity (e.g., HeLa vs. MCF-7), incubation time, and compound solubility (DMSO vs. PBS). Normalize data using positive controls (e.g., doxorubicin) and repeat assays in triplicate. emphasizes cytotoxicity variations due to π-stacking efficiency in cellular uptake .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
